Cas no 2176069-44-4 (2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole)
![2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole structure](https://ja.kuujia.com/scimg/cas/2176069-44-4x500.png)
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
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- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone
- (4-tert-butylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
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- インチ: 1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-17-8-9-18-20/h4-9,14H,10-11H2,1-3H3
- InChIKey: AVVXTNLGWTZUBD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)C(C)(C)C)N1CC(C1)N1N=CC=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 372
- トポロジー分子極性表面積: 51
- XLogP3: 2.8
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-3367-5μmol |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-3mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-2mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-50mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 90%+ | 50mg |
$160.0 | 2023-04-23 | |
Life Chemicals | F6482-3367-20mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-2μmol |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-15mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-40mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-25mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-3367-5mg |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
2176069-44-4 | 5mg |
$69.0 | 2023-09-08 |
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2176069-44-4 and Product Name: 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
The compound identified by the CAS number 2176069-44-4 and the product name 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both azetidine and triazole moieties in its framework suggests a unique combination of chemical properties that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of azetidine derivatives in the design of novel therapeutic agents. Azetidine, a five-membered saturated heterocycle, is known for its ability to mimic certain biological functionalities, making it a valuable scaffold for drug discovery. The incorporation of a 4-tert-butylbenzoyl group into the azetidine ring enhances the lipophilicity of the molecule, which is often a critical factor in determining its bioavailability and pharmacokinetic profile.
The triazole moiety, another key structural feature, is widely recognized for its role in various pharmacological applications. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The combination of an azetidine ring with a triazole group in 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole creates a hybrid structure that may exhibit novel pharmacological effects. This hybridization strategy has been increasingly explored in recent years as a means to develop compounds with enhanced therapeutic potential.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The structural features of 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole suggest that it may interact with kinase domains, thereby modulating their activity. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain kinases, making it a promising candidate for further investigation.
Another area of interest is the compound's potential as an antimicrobial agent. The rise of antibiotic-resistant pathogens has necessitated the development of new antimicrobial drugs. The unique structural composition of 2176069-44-4 may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Research has shown that azetidine derivatives can exhibit potent antimicrobial activity, and the addition of a triazole group may further enhance this effect. This dual functionality makes the compound an attractive candidate for developing novel antimicrobial therapies.
The synthesis of 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-tert-butylbenzoyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, have been employed to achieve the desired molecular architecture efficiently.
In terms of pharmacokinetic properties, the lipophilicity imparted by the 4-tert-butylbenzoyl moiety is expected to improve oral bioavailability, which is a critical factor for drug efficacy. Additionally, the compound's solubility profile has been optimized through structural modifications to enhance its solubility in both aqueous and organic solvents. This balance between lipophilicity and solubility is essential for achieving optimal pharmacokinetic behavior.
Evaluation of the compound's safety profile is another crucial step in its development as a potential therapeutic agent. In vitro toxicity assays have been conducted to assess its potential adverse effects on human cells. These studies have provided valuable insights into its safety margins and have helped identify any necessary modifications to improve its overall safety profile.
The future prospects for 2176069-44-4 are promising given its unique structural features and demonstrated biological activities. Further research is warranted to explore its full therapeutic potential across various disease indications. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate its development into a clinical candidate. As our understanding of molecular interactions continues to advance, compounds like 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole are poised to play a significant role in next-generation drug therapies.
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